molecular formula C5H9ClN2 B6360709 C-(1H-Pyrrol-3-yl)-methylamine hydrochloride CAS No. 1955498-33-5

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride

Cat. No.: B6360709
CAS No.: 1955498-33-5
M. Wt: 132.59 g/mol
InChI Key: KZEFEZNMPDEKCN-UHFFFAOYSA-N
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Description

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride is a chemical compound that features a pyrrole ring substituted with a methylamine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1H-Pyrrol-3-yl)-methylamine hydrochloride typically involves the reaction of pyrrole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate C-(1H-Pyrrol-3-yl)-methanol. This intermediate is then treated with ammonia or an amine to yield the desired C-(1H-Pyrrol-3-yl)-methylamine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The intermediate and final products are purified using techniques such as crystallization and distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrole derivatives .

Scientific Research Applications

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C-(1H-Pyrrol-3-yl)-methylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-pyrrol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h1-2,4,7H,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFEZNMPDEKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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